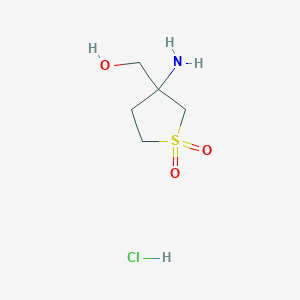
4-Methylbenzyl methyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzyl methyl sulfide is a chemical compound with the formula C8H10S . It is also known by other names such as Benzene, [(methylthio)methyl]-; Sulfide, benzyl methyl; Methyl benzyl sulfide; 1-Phenyl-2-thiapropane; Methylthiomethylbenzene; α-(Methylthio)toluene; Benzyl methyl sulphide .
Synthesis Analysis
Aryl benzyl sulfides, diaryl sulfides, and dibenzyl sulfides can be synthesized by various methods and characterized by 1H NMR, FT-IR, and Gas chromatography . The reaction conditions of different synthesis methods were studied from the aspects of time, solvent, base, and dispersant .Molecular Structure Analysis
The molecular weight of this compound is 138.230 . The molecular structures of similar compounds have been determined by single-crystal X-ray crystallography .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems . For instance, the free radical bromination of alkyl benzenes is a common reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are primarily driven by its structural and electrical properties .Applications De Recherche Scientifique
Photoinduced Oxidation
The photo-oxidation of sulfides, including 4-methylbenzyl methyl sulfide, involves a one-electron oxidation process. A study by Bettoni et al. (2015) highlights the formation of sulfide radical cations and the intermediate thionium ion during this process. This oxidation primarily results in the formation of benzaldehyde, suggesting potential applications in organic synthesis and photochemical studies (Bettoni, Del Giacco, Stradiotto, & Elisei, 2015).
Synthesis and Characterization
Zhou et al. (2020) synthesized and characterized various aryl benzyl sulfides, including this compound. They used single-crystal X-ray crystallography for structural determination, suggesting its importance in molecular design and crystallography research (Zhou, Chen, Zhang, Jia, & Zhang, 2020).
Chelation in Ruthenium Complexes
Tresoldi et al. (2002) explored the use of 4-methylbenzyl 2-pyrimidinyl sulfide in forming ruthenium complexes. The study reveals insights into the sulfur inversion process and the stability of these complexes, indicating potential applications in catalysis and coordination chemistry (Tresoldi, Schiavo, Lanza, & Cardiano, 2002).
Nucleophilic Substitution Reactions
Ōae et al. (1983) investigated the nucleophilic substitution on 4-methylbenzyl thiocyanate, a compound related to this compound. This study highlights the selective reactivity of different electrophilic sites and can be applied in the field of organic synthesis (Ōae, Yamada, Fujimori, & Kikuchi, 1983).
Multi-Component Synthesis
Geng et al. (2019) described a multicomponent synthesis involving aryl methyl ketones and 2-aminobenzyl alcohols, where methyl sulfide is introduced in the final step. This method could be used for synthesizing complex organic compounds with potential pharmaceutical applications (Geng, Wang, Huang, Zhao, Zhou, Wu, & Wu, 2019).
Solid Phase Synthesis
Luo and Huang (2004) utilized a solid-phase synthesis technique to create N-p-Methylbenzyl benzamide. This approach, involving polystyryl-sulfonyl chloride resin and methylbenzyl amine, has implications for streamlined and efficient synthesis in organic chemistry (Luo & Huang, 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
While specific future directions for 4-Methylbenzyl methyl sulfide were not found, research in the field of sulfides is ongoing, with new synthetic methods being explored . The use of similar compounds like dimethyl sulfoxide as a synthon in organic chemistry has seen great progress in recent years .
Propriétés
IUPAC Name |
1-methyl-4-(methylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWQBORWKRUWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide](/img/structure/B2716328.png)








![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2716344.png)
![1-allyl-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2716345.png)

![2-[5-(2-Chloroacetyl)thiophen-2-yl]acetamide](/img/structure/B2716350.png)
![Tert-butyl N-[[3-(but-2-ynoylamino)cyclopentyl]methyl]carbamate](/img/structure/B2716351.png)
